molecular formula C13H17NO4 B11955210 Butyl 4-(methylcarbamoyloxy)benzoate CAS No. 38491-25-7

Butyl 4-(methylcarbamoyloxy)benzoate

Cat. No.: B11955210
CAS No.: 38491-25-7
M. Wt: 251.28 g/mol
InChI Key: QQDKABCPMWHSBH-UHFFFAOYSA-N
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Description

Butyl 4-(methylcarbamoyloxy)benzoate is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid and is characterized by the presence of a butyl ester group and a methylcarbamoyloxy group attached to the benzene ring. This compound is used in various applications, including as an intermediate in organic synthesis and in the formulation of certain pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(methylcarbamoyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting butyl 4-hydroxybenzoate is then reacted with methyl isocyanate to form this compound. The reaction conditions for this step include maintaining a temperature of around 50-60°C and using a suitable solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained with high purity and yield. The final product is then purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(methylcarbamoyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.

Major Products Formed

    Oxidation: Formation of 4-(methylcarbamoyloxy)benzoic acid.

    Reduction: Formation of butyl 4-(methylcarbamoyloxy)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Butyl 4-(methylcarbamoyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug formulations and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Used in the formulation of agrochemicals and as a stabilizer in certain polymeric materials.

Mechanism of Action

The mechanism of action of Butyl 4-(methylcarbamoyloxy)benzoate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by inhibiting enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Butyl 4-(methylcarbamoyloxy)benzoate can be compared with other similar compounds, such as:

    Butyl benzoate: Lacks the methylcarbamoyloxy group and has different chemical properties and applications.

    Methyl 4-(methylcarbamoyloxy)benzoate: Similar structure but with a methyl ester group instead of a butyl ester group, leading to different solubility and reactivity.

    Ethyl 4-(methylcarbamoyloxy)benzoate: Similar structure but with an ethyl ester group, resulting in different physical and chemical properties.

The uniqueness of this compound lies in its specific ester and carbamate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

38491-25-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

butyl 4-(methylcarbamoyloxy)benzoate

InChI

InChI=1S/C13H17NO4/c1-3-4-9-17-12(15)10-5-7-11(8-6-10)18-13(16)14-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)

InChI Key

QQDKABCPMWHSBH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)NC

Origin of Product

United States

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